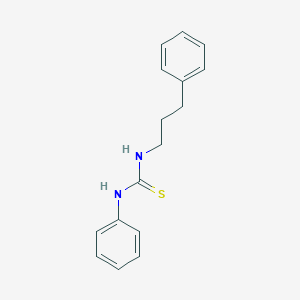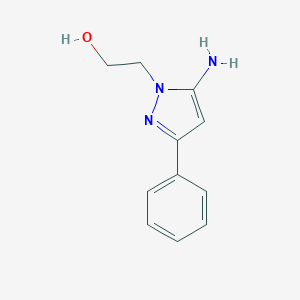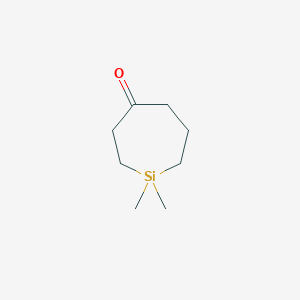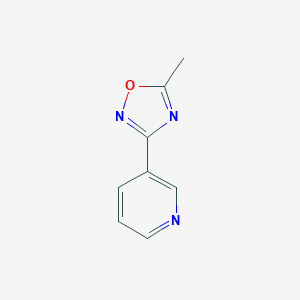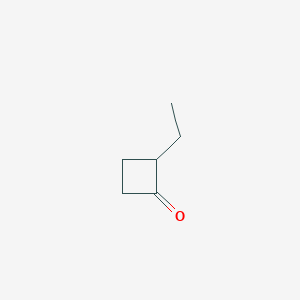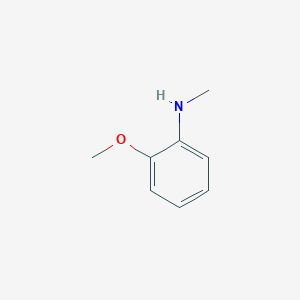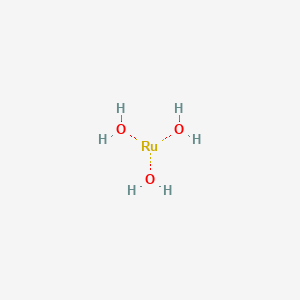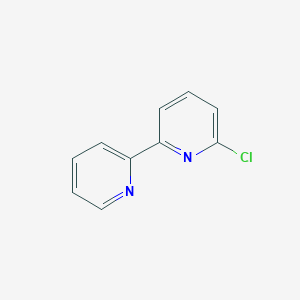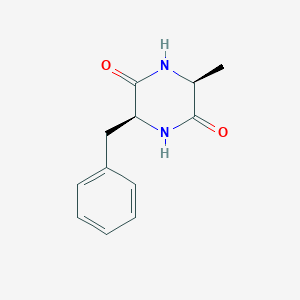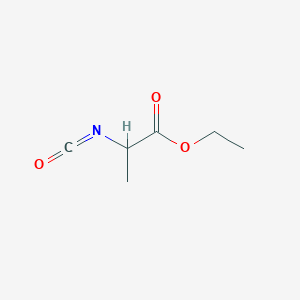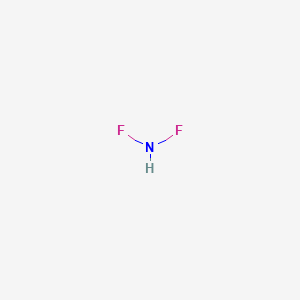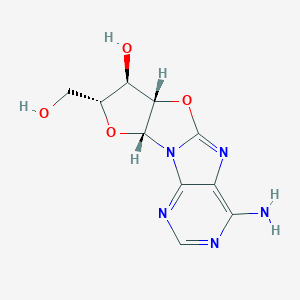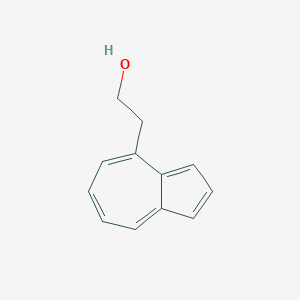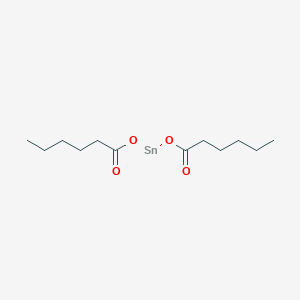
Di(hexanoyloxy)tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(hexanoyloxy)tin, also known as DHT, is an organotin compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is used as a chemical tool to investigate the role of tin in biological systems.
Wirkmechanismus
The mechanism of action of di(hexanoyloxy)tin is not fully understood, but it is believed to interact with biomolecules through the formation of covalent bonds. Di(hexanoyloxy)tin has been shown to bind to proteins and enzymes, altering their structure and function. It can also interact with DNA, causing changes in gene expression.
Biochemische Und Physiologische Effekte
Di(hexanoyloxy)tin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter function. Di(hexanoyloxy)tin has also been shown to cause oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using di(hexanoyloxy)tin in lab experiments is its ability to selectively interact with specific biomolecules. This makes it a valuable tool for studying the mechanisms of action of proteins, enzymes, and DNA. However, one limitation of using Di(hexanoyloxy)tin is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on di(hexanoyloxy)tin. One area of interest is its potential use as an anticancer agent. Di(hexanoyloxy)tin has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the environmental impact of organotin compounds. Di(hexanoyloxy)tin has been shown to have toxic effects on aquatic organisms, and further research is needed to understand the long-term effects of these compounds on the environment.
Conclusion
Di(hexanoyloxy)tin is a valuable tool for scientific research, with potential applications in a variety of fields. Its ability to selectively interact with specific biomolecules makes it a valuable tool for studying the mechanisms of action of proteins, enzymes, and DNA. However, its potential toxicity must be taken into consideration when working with this compound. Further research is needed to fully understand the potential applications and limitations of di(hexanoyloxy)tin in scientific research.
Synthesemethoden
Di(hexanoyloxy)tin is synthesized by reacting hexanoic acid with tin(IV) oxide in the presence of a catalyst. The reaction produces di(hexanoyloxy)tin and water as byproducts. The compound can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Di(hexanoyloxy)tin is commonly used as a tool to investigate the role of tin in biological systems. It has been shown to interact with proteins, enzymes, and DNA, making it a valuable tool for studying the mechanisms of action of these biomolecules. Di(hexanoyloxy)tin has also been used to study the effects of tin exposure on human health and the environment.
Eigenschaften
CAS-Nummer |
13170-69-9 |
|---|---|
Produktname |
Di(hexanoyloxy)tin |
Molekularformel |
C12H22O4Sn |
Molekulargewicht |
349 g/mol |
IUPAC-Name |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
